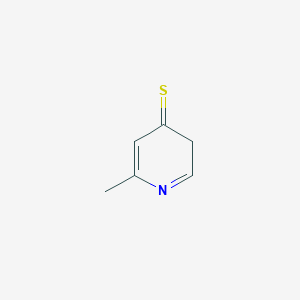

4(3H)-Pyridinethione, 6-methyl-

Description

Overview of Pyridinethiones: Structure, Isomerism, and Significance

Pyridinethiones are heterocyclic compounds characterized by a pyridine (B92270) ring bearing a thione group. ontosight.ai Their structure allows for tautomerism, a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. wuxibiology.commdpi.com In the case of pyridinethiones, they can exist in equilibrium between the thione form (a cyclic amide) and the thiol form (an aromatic thiol). nih.govwikipedia.org Theoretical studies have shown that the thione form is generally the dominant tautomer. nih.gov

Historical Development and Discovery of Pyridinethione Derivatives

The study of pyridinethione derivatives has a rich history, with early work focusing on their synthesis and basic chemical properties. For instance, 2-mercaptopyridine (B119420) was first synthesized in 1931 by heating 2-chloropyridine (B119429) with calcium hydrogen sulfide. wikipedia.org Over the years, various synthetic routes have been developed to access a wide range of substituted pyridinethiones. organic-chemistry.org The interest in these compounds grew as their potential as ligands for coordination complexes and their role in organic synthesis became more apparent. nih.govacs.org

General Features of the Pyridinethione Scaffold in Organic Synthesis

The pyridinethione scaffold is a versatile building block in organic synthesis. The presence of both a nitrogen atom and a sulfur atom provides multiple sites for chemical modification. The thione group can participate in various reactions, including alkylation, oxidation, and cycloaddition reactions. Furthermore, the pyridine ring itself can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. stackexchange.comquora.com

Specific Focus on 4(3H)-Pyridinethione, 6-Methyl-

Within the broader class of pyridinethiones, 4(3H)-Pyridinethione, 6-methyl- presents a unique set of structural features and chemical properties that warrant specific investigation.

Structural Peculiarities and Positional Isomerism Considerations

The structure of 4(3H)-Pyridinethione, 6-methyl- is defined by a pyridine ring with a thione group at the 4-position and a methyl group at the 6-position. This specific arrangement of substituents influences the molecule's electronic distribution and reactivity. The thione group at the 4-position is in conjugation with the pyridine ring, which affects its tautomeric equilibrium and chemical behavior. Positional isomerism is a key consideration, as the properties of pyridinethiones can vary significantly depending on the location of the thione group and other substituents on the ring. For example, 2-pyridinethione and 4-pyridinethione exhibit different physical and chemical properties. acs.orgnih.gov

Relevance of Methyl Substitution at the C-6 Position

The presence of a methyl group at the C-6 position has a notable impact on the properties of the pyridinethione ring. The methyl group is an electron-donating group, which can influence the electron density of the pyridine ring and the reactivity of the thione group. youtube.com This substitution can affect the molecule's pKa value, its susceptibility to electrophilic and nucleophilic attack, and its coordination properties with metal ions. nih.gov The steric bulk of the methyl group can also play a role in directing the regioselectivity of certain reactions.

Scope and Objectives of Research on 4(3H)-Pyridinethione, 6-Methyl-

Research on 4(3H)-Pyridinethione, 6-methyl- is driven by a desire to understand its fundamental chemical properties and explore its potential applications. Key research objectives include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to 4(3H)-Pyridinethione, 6-methyl- and its derivatives. google.comresearchgate.net Thoroughly characterizing these compounds using various spectroscopic and analytical techniques.

Tautomerism Studies: Investigating the tautomeric equilibrium between the thione and thiol forms of 4(3H)-Pyridinethione, 6-methyl- in different solvents and under various conditions. wuxibiology.comnih.gov

Reactivity Studies: Exploring the reactivity of the thione group and the pyridine ring towards various reagents to understand its synthetic utility. organic-chemistry.orgacs.org

Coordination Chemistry: Studying the coordination behavior of 4(3H)-Pyridinethione, 6-methyl- with different metal ions to explore its potential as a ligand in coordination chemistry. nih.gov

Data Table: Properties of 4(3H)-Pyridinethione, 6-methyl-

| Property | Value |

| Molecular Formula | C6H7NS |

| Molecular Weight | 125.19 g/mol |

| IUPAC Name | 6-methylpyridine-4(3H)-thione |

| CAS Number | 18368-64-4 |

Structure

3D Structure

Properties

Molecular Formula |

C6H7NS |

|---|---|

Molecular Weight |

125.19 g/mol |

IUPAC Name |

6-methyl-3H-pyridine-4-thione |

InChI |

InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h3-4H,2H2,1H3 |

InChI Key |

RSOIPRXCCIOQPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)CC=N1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 3h Pyridinethione, 6 Methyl

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. This deactivation is analogous to that observed in nitrobenzene. uoanbar.edu.iq When such reactions do occur, they typically proceed under vigorous conditions and are directed to the positions meta to the nitrogen atom (C-3 and C-5). For 6-methyl-4(3H)-pyridinethione, the C-3 and C-5 positions are available for substitution. The methyl group at C-6 is a weak activating group and would favor substitution at the ortho and para positions relative to itself, which in this case are C-5 and C-3 respectively.

Specific studies on the direct halogenation and nitration of 6-methyl-4(3H)-pyridinethione are not extensively documented in readily available literature. However, based on the general reactivity of pyridine, these reactions are expected to be difficult. uoanbar.edu.iqyoutube.com Pyridine itself undergoes nitration and halogenation only under very harsh conditions. For instance, the vapor-phase chlorination of pyridine at high temperatures can lead to polychlorinated products. youtube.com It is anticipated that 6-methyl-4(3H)-pyridinethione would require similarly forcing conditions for direct electrophilic substitution on the ring carbons. The presence of the electron-donating methyl group might offer some activation, but the deactivating effect of the pyridine nitrogen is likely to be dominant.

Friedel-Crafts acylation and alkylation reactions are generally not successful with pyridine itself because the nitrogen atom coordinates with the Lewis acid catalyst, leading to a highly deactivated pyridinium (B92312) salt. uoanbar.edu.iq Therefore, direct Friedel-Crafts reactions on the ring carbons of 6-methyl-4(3H)-pyridinethione are not expected to be a viable synthetic route.

Modern methods for the C-4 alkylation of pyridines have been developed to overcome these challenges. One such strategy involves the use of a blocking group to direct the substitution. For example, a maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.gov While not specifically applied to 6-methyl-4(3H)-pyridinethione, this approach highlights a potential, albeit indirect, method for achieving alkylation at a specific ring carbon.

Nucleophilic Reactivity at Sulfur and Nitrogen Centers

The 4(3H)-pyridinethione core exists in tautomeric equilibrium with its thiol form, 4-mercapto-6-methylpyridine. This allows for nucleophilic attack from both the sulfur and nitrogen atoms, leading to S- or N-substituted products depending on the reaction conditions and the nature of the electrophile.

The sulfur atom of the thione group is a soft nucleophile and readily undergoes alkylation and acylation. These reactions are typically carried out in the presence of a base to deprotonate the thiol tautomer, forming a highly nucleophilic thiolate anion.

S-acylation, the conversion of a cysteine thiol to a thioester, is a significant post-translational modification in proteins. nih.govnih.gov While this is a biological context, the underlying chemical principle of a thiol (or thiolate) attacking an acyl group to form a thioester is directly applicable to the reactivity of 6-methyl-4(3H)-pyridinethione.

The nitrogen atom in the pyridine ring can also act as a nucleophile, leading to N-alkylation or N-acylation. N-alkylation of pyridine and its derivatives can be achieved using various alkylating agents. nih.govresearchgate.net For instance, studies on 2,6-bis(α-iminoalkyl)pyridines show that they react with organolithium reagents to yield N-methylated species. nih.gov

In systems analogous to 6-methyl-4(3H)-pyridinethione, such as pyrimidinones, N-alkylation is a common reaction. For example, 4-(trichloromethyl)pyrimidin-2(1H)-one undergoes N1-alkylation with various alkylating agents in the presence of a base like potassium carbonate. la-press.org

The regioselectivity of alkylation and acylation (S- versus N-substitution) is a critical aspect of the reactivity of 6-methyl-4(3H)-pyridinethione. The outcome of the reaction is influenced by several factors, including the hardness or softness of the electrophile (HSAB theory), the solvent, the counter-ion, and the temperature.

Generally, soft electrophiles (e.g., alkyl halides like methyl iodide) tend to react preferentially at the soft sulfur atom, leading to S-alkylation. Harder electrophiles might favor reaction at the harder nitrogen atom. The choice of base and solvent can also influence the position of the negative charge in the ambident anion, thereby directing the regiochemical outcome. For instance, in related heterocyclic systems like pyrazolo[3,4-d]pyrimidines, the solvent can dramatically alter the ratio of N1 to N2 alkylation products. researchgate.net A similar level of control can be anticipated for the S- versus N-alkylation of 6-methyl-4(3H)-pyridinethione.

Data Tables

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyridine Derivatives

| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |

| Pyridine | Cl₂ | Vapor phase, high temp. | 2,3,4,5-Tetrachloropyridine | 73% | youtube.com |

| Pyridine | HNO₃, H₂SO₄ | 300 °C | 3-Nitropyridine | Low | uoanbar.edu.iq |

| Pyridine | Fuming H₂SO₄, HgSO₄ | 230 °C | Pyridine-3-sulfonic acid | 70% | uoanbar.edu.iq |

Table 2: Representative Alkylation Reactions of Pyridine and Analogous Heterocycles

| Substrate | Reagent | Base/Catalyst | Product(s) | Yield | Reference |

| Pyridine N-oxide | Diethyl malonate, (CF₃SO₂)₂O | - | 2- and 4-substituted pyridines | Good | nih.gov |

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃ | N1-alkylated product | 60% | la-press.org |

| 2,6-bis(α-iminoalkyl)pyridine | MeLi | - | N-methylated product | - | nih.gov |

Cycloaddition and Annulation Reactions

The 6-methyl-4(3H)-pyridinethione scaffold is a valuable building block for the construction of complex fused heterocyclic systems through cycloaddition and annulation reactions. The presence of the reactive thione group and the adjacent active methylene (B1212753) group facilitates the formation of new rings, leading to the synthesis of thienopyridines, pyrazolopyridines, and thiazolopyridines.

Formation of Fused Thienopyridine Systems

The reaction of 6-methyl-4(3H)-pyridinethione and its derivatives with various reagents can lead to the formation of fused thienopyridine systems. These reactions typically involve the sulfur atom of the thione group and an adjacent carbon atom to construct the thiophene (B33073) ring.

One common strategy involves the reaction with α-halocarbonyl compounds. For instance, the reaction of pyridinethiones with α-haloketones can lead to the formation of thieno[3,2-c]pyridines. While specific examples with 6-methyl-4(3H)-pyridinethione are not extensively detailed in the provided literature, the general reactivity pattern of pyridinethiones suggests that it would react with α-haloketones, such as phenacyl bromide, to yield the corresponding S-alkylated intermediate, which can then undergo intramolecular cyclization to form a fused thienopyridine.

Furthermore, multicomponent reactions have been employed for the synthesis of complex thienopyridine derivatives. For example, starting from 2-thioxo-1,2-dihydropyridine-3-carbonitriles, a series of novel thienopyridines and pyridothienoquinolines have been synthesized. researchgate.net Although the starting material is different, this highlights the utility of the pyridinethione moiety in building fused systems. The synthesis of thieno[2,3-c]pyridine (B153571) derivatives has also been achieved through a metal-free denitrogenative transformation reaction starting from 2-acetylthiophene, indicating another synthetic route to this class of compounds. mdpi.com

The following table summarizes representative reactions leading to fused thienopyridine systems, illustrating the versatility of the pyridinethione core.

| Starting Material | Reagent(s) | Product | Reference |

| 2-Thioxo-1,2-dihydropyridine-3-carbonitriles | Various electrophiles and nucleophiles | Fused thienopyridine-quinolines | researchgate.net |

| 2-Acetylthiophene | Multi-step synthesis | Thieno[2,3-c]pyridine derivatives | mdpi.com |

Synthesis of Pyrazolo- and Thiazolo-Pyridinethione Derivatives

The versatile scaffold of 6-methyl-4(3H)-pyridinethione also allows for the synthesis of fused pyrazolo- and thiazolo-pyridinethione derivatives, which are of significant interest in medicinal chemistry.

Pyrazolo-Pyridinethione Derivatives:

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various synthetic routes. nih.gov One approach involves the cyclocondensation of aminopyrazole derivatives with suitable precursors. While not starting directly from 6-methyl-4(3H)-pyridinethione, the construction of the pyrazolopyridine core is well-established. For example, pyrazolo[3,4-b]pyridines can be synthesized from the condensation of 3-carbonitrile-5-aminopyrazole with substituted α,β-unsaturated aldehydes. nih.gov

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, which are structurally related, has been accomplished for the development of novel c-Met inhibitors. nih.gov This highlights the importance of the pyrazolopyridine scaffold in drug discovery. A one-pot dipolar cycloaddition reaction has also been developed to access 6-methyl-4,5,6,7-tetrahydro-1H- researchgate.netnih.govtriazolo[4,5-c]pyridines. nih.gov

Thiazolo-Pyridinethione Derivatives:

The synthesis of thiazolopyridine derivatives often involves the reaction of pyridinethiones with α-halocarbonyl compounds or other bifunctional reagents. For example, novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. nih.gov The synthesis of thiazolo[5,4-b]pyridines can be achieved in a single step from a chloronitropyridine and a thioamide or thiourea. researchgate.net

A general procedure for the synthesis of thiazole (B1198619) derivatives fused with a pyridine ring involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various electrophiles like 2-oxo-N'-arylpropanehydrazonoyl chloride, chloroacetone, and α-bromoketones. nih.gov This demonstrates the utility of a thiourea-containing pyridine precursor in constructing thiazolopyridine systems.

The following table presents examples of the synthesis of pyrazolo- and thiazolo-pyridinethione derivatives.

| Target Heterocycle | Starting Material/Precursor | Key Reagents/Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridines | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide, Suzuki coupling | nih.gov |

| 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridines | Substituted hydrazines and piperidones | Multi-step synthesis | nih.gov |

| Thiazolo[4,5-b]pyridines | 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one precursors | Various modifications | nih.gov |

| Thiazolo[5,4-b]pyridines | Chloronitropyridine | Thioamides or thioureas | researchgate.net |

| Thiazolo[3,2-a]pyridines | Thiazolinone | Arylidenemalononitrile | capes.gov.br |

| Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines | 2-Amino-4H-1,3-thiazin-4-one derivatives | Isocyanide, dialkyl acetylenedicarboxylate | nih.gov |

Oxidation and Reduction Chemistry

The sulfur atom in 6-methyl-4(3H)-pyridinethione is susceptible to both oxidation and reduction, leading to a range of products with different oxidation states of sulfur.

Oxidative Coupling and Disulfide Formation

The thiol group in the tautomeric form of 6-methyl-4(3H)-pyridinethione can undergo oxidation to form a disulfide bridge. This oxidative coupling is a common reaction for thiols and is often facilitated by mild oxidizing agents. wikipedia.orgnih.gov The resulting disulfide, a bis(6-methylpyridin-4-yl) disulfide, is a key intermediate in various synthetic transformations.

The formation of disulfide bonds is a critical process in the folding of proteins containing cysteine residues and can be achieved in the laboratory using various methods, including air oxidation. nih.govnih.gov In the context of synthetic chemistry, disulfide formation can be a deliberate step to create new molecular architectures or can occur as a side reaction. For instance, in the synthesis of certain thiazolopyridines, the in-situ formation of a disulfide intermediate has been proposed as part of the reaction mechanism. researchgate.net

Reduction Pathways and Products

Information regarding the specific reduction pathways and products of 6-methyl-4(3H)-pyridinethione is not extensively detailed in the provided search results. However, based on the general chemistry of thioketones and pyridines, several reduction outcomes can be anticipated.

The thione group can potentially be reduced to a thiol or even completely removed to yield the corresponding pyridine. The choice of reducing agent would be crucial in determining the product. For example, strong reducing agents like lithium aluminum hydride might reduce both the thione and the pyridine ring, while milder reagents could selectively target the C=S bond.

The reduction of related heterocyclic systems has been reported. For instance, in the synthesis of certain thiazolo[3,2-a]pyrimidine derivatives, a reduction reaction using vanadium(V) oxide and sodium borohydride (B1222165) led to the formation of a pair of diastereomers. mdpi.com This indicates that the heterocyclic core can be susceptible to reduction under specific conditions.

Radical Reactions Involving 4(3H)-Pyridinethione, 6-Methyl-

The involvement of 6-methyl-4(3H)-pyridinethione in radical reactions is an area that is not as extensively explored as its ionic chemistry. However, the general principles of radical chemistry suggest potential reaction pathways.

The sulfur atom in the pyridinethione can act as a radical scavenger or participate in radical-mediated reactions. For instance, radical-mediated thiol-ene 'click' reactions are a powerful tool for bioconjugation and could potentially be applied to pyridinethione derivatives. rsc.org

While direct examples involving 6-methyl-4(3H)-pyridinethione are scarce in the provided literature, studies on related pyridine compounds offer some insights. For example, radical-mediated monoalkylation of pyridines has been achieved using N-methoxypyridinium salts, demonstrating the susceptibility of the pyridine ring to radical attack.

It is plausible that under appropriate conditions, such as initiation by radical initiators or photolysis, 6-methyl-4(3H)-pyridinethione could participate in radical addition or substitution reactions. The antioxidant activity observed in some thiazolo[4,5-b]pyridine derivatives, which involves scavenging of DPPH radicals, further supports the potential for this class of compounds to engage in radical processes. nih.gov

Generation and Trapping of Pyridylthiyl Radicals

While direct studies on the generation of pyridylthiyl radicals specifically from 4(3H)-pyridinethione, 6-methyl- are not extensively documented in the reviewed literature, the general principles of thiyl radical formation from thione compounds provide a strong basis for understanding its potential reactivity. Thiyl radicals are typically generated through processes such as photolysis, thermolysis, or single-electron transfer (SET) reactions.

One plausible mechanism for the generation of a 6-methyl-4-pyridylthiyl radical involves photochemical activation. Similar to other pyridinethiones, it is proposed that upon irradiation, 4(3H)-pyridinethione, 6-methyl- could undergo homolytic cleavage of a transiently formed S-H bond (in its thiol tautomeric form, 6-methylpyridine-4-thiol) or directly from the thione form to generate a pyridylthiyl radical. This reactive intermediate can then be trapped by various radical acceptors.

For instance, in a broader context of pyridine functionalization, photochemical methods have been employed to generate pyridinyl radicals which then participate in C-C bond formation. In one such study, a dithiophosphoric acid catalyst was used, which upon visible-light excitation, is believed to form a thiyl radical. This thiyl radical can then activate other substrates. This suggests a viable pathway for the generation and subsequent reaction of pyridylthiyl species.

The trapping of these generated pyridylthiyl radicals can be envisioned with various unsaturated compounds, such as alkenes and alkynes. The addition of the sulfur-centered radical to a C=C double bond would result in a new carbon-centered radical, which can then undergo further reactions, such as cyclization or hydrogen atom abstraction, to yield a stable product. This reactivity opens avenues for the synthesis of diverse sulfur-containing heterocyclic compounds.

Synthetic Applications in C-C Bond Formation

The reactivity of pyridinethiones, including 4(3H)-pyridinethione, 6-methyl-, has been harnessed for the synthesis of various heterocyclic structures through C-C bond formation reactions. These reactions often proceed through the initial S-alkylation of the pyridinethione, followed by intramolecular cyclization, or through condensation reactions.

One notable application is in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. Although the specific use of 6-methyl-4(3H)-pyridinethione in this context is not explicitly detailed in the provided search results, the general reaction pathway involves the S-alkylation of a pyridinethione with a suitable halo-compound containing a reactive methylene group. Subsequent base-catalyzed intramolecular cyclization leads to the formation of the fused thieno[2,3-b]pyridine ring system. This process results in the formation of a new carbon-carbon bond, creating the thiophene ring fused to the pyridine core.

Another significant synthetic application is the formation of bipyridyl compounds. For example, a 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been shown to react with another molecule containing a reactive methylene group and an aldehyde in the presence of a base to form a bipyridine system. scirp.org This reaction involves a Michael addition followed by cyclization and aromatization, leading to a new C-C bond that links the two pyridine rings. scirp.org

The following table summarizes representative C-C bond-forming reactions involving pyridinethione derivatives, illustrating the potential synthetic utility of 4(3H)-pyridinethione, 6-methyl-.

| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) |

| 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Malononitrile, Aromatic Aldehyde, NaOH | Substituted Bipyridine | Michael Addition/Cyclization | Not Specified |

| 6-Amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolate | Reactive Halides | 2-(S-Alkyl)-1,4-dihydronicotinamide | S-Alkylation | 50-80 |

Note: The yields are reported for analogous pyridinethione derivatives and may not be directly representative of reactions with 4(3H)-pyridinethione, 6-methyl-.

These examples underscore the versatility of the pyridinethione scaffold in constructing complex molecular architectures through C-C bond formation, highlighting its importance as a building block in synthetic organic chemistry.

Structural and Electronic Studies of 4 3h Pyridinethione, 6 Methyl

Tautomeric Equilibria: Thione-Thiol Tautomerism

The existence of 4(3H)-Pyridinethione, 6-methyl- in two tautomeric forms, the thione and the thiol, is a key feature of its chemistry. The equilibrium between these two forms is influenced by various factors, including the physical state (solution or solid), solvent polarity, and temperature.

Experimental evidence from various spectroscopic techniques has been pivotal in determining the predominant tautomeric form in different states. In the solid state, X-ray crystallography has shown that similar pyridinethione derivatives predominantly adopt the thione form. ubc.canih.gov This is further supported by the presence of a strong C=S stretching vibration in the Infrared (IR) spectra of the solid compounds. ubc.ca

In solution, the scenario is more complex and highly dependent on the solvent. cdnsciencepub.com While the thione form is often dominant, especially in polar solvents, the thiol form can also be present and even become the major species in nonpolar environments. ubc.cacdnsciencepub.com Spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) have been employed to study these equilibria in solution. ubc.cacdnsciencepub.com However, the unambiguous assignment of signals to a specific tautomer can be challenging. ubc.ca For instance, in aqueous or alcoholic solutions, some pyridinethiones have been observed to convert to the thiol tautomer over time. ubc.ca

Solvent polarity plays a crucial role in shifting the tautomeric equilibrium. cdnsciencepub.com Polar solvents tend to stabilize the more polar thione form, thus increasing its concentration in the equilibrium mixture. cdnsciencepub.comresearchgate.netjlu.edu.cn This is attributed to the larger dipole moment of the thione tautomer compared to the thiol tautomer. nih.gov Conversely, in nonpolar solvents, the thiol form is generally favored. cdnsciencepub.com

Computational studies on related pyridinethiones have provided quantitative insights into this phenomenon. For 2-pyridinethione, while the thiol form is more stable in the gas phase, the thione form is favored in cyclohexane (B81311) solution by 1.96 kcal/mol. nih.govacs.org This stabilization in solution is largely due to the greater dipole moment of the thione form. nih.gov The dielectric medium of the solvent has a more significant effect on the geometry of the thione tautomer than the thiol. jlu.edu.cn

Temperature also influences the tautomeric ratio. Variable temperature Fourier Transform Infrared (FTIR) experiments have been used to study these effects. nih.govacs.org For 2-pyridinethione, dimerization equilibrium measurements in benzene (B151609) over a temperature range of 22-63 °C showed changes in the equilibrium constant, enthalpy, and entropy of the process. nih.govacs.org

The presence and position of substituents on the pyridine (B92270) ring can significantly impact the tautomeric equilibrium. For 2-pyridinethione derivatives, it has been found that a chlorine substituent at the 6-position significantly affects the relative energies and activation barriers of the tautomerization reaction. researchgate.net However, a methyl group at the same position does not appear to alter the tautomeric preferences in either the gas phase or in aqueous solution. researchgate.net

In a study of various S,N-bidentate ligands, the electronic effects of different substituents on the pyridine-2-thiolate (B1254107) framework were investigated. researchgate.net This included a 4-methylpyridine-2-thiolate, where the methyl group was considered to have little steric influence but contributed to the electron-donating properties of the ligand. researchgate.net

Spectroscopic Characterization for Structural Elucidation

A comprehensive understanding of the structure of 4(3H)-Pyridinethione, 6-methyl- relies on a combination of spectroscopic techniques. NMR, IR, and Raman spectroscopy are indispensable tools for elucidating its molecular structure and confirming the predominant tautomeric form under different conditions.

¹H and ¹³C NMR spectroscopy are fundamental for the structural analysis of 4(3H)-Pyridinethione, 6-methyl-. The chemical shifts of the protons and carbons in the pyridine ring and the methyl group provide valuable information about the electronic environment and connectivity of the atoms.

The following table presents typical ¹H NMR chemical shifts for related pyridine derivatives:

| Compound | Solvent | Chemical Shifts (ppm) |

| 4-Methylpyridine (B42270) N-Oxide | CDCl₃ | δ 8.13 (2H, s, Ar-H), 7.12 (2H, s, Ar-H), 2.37 (3H, s, -CH₃) rsc.org |

| 2-Methylpyridine N-Oxide | CDCl₃ | δ 8.29-8.30 (1H, d, J = 5.5 Hz, Ar-H), 7.20-7.32 (3H, m, Ar-H), 2.53 (3H, s, -CH₃) rsc.org |

| 4-methylpyridine | CDCl₃ | δ 8.463 (A), 7.104 (B), 2.349 (C) chemicalbook.com |

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. For 4-pyridinethiol, the ¹³C NMR spectrum has been reported in DMSO-d₆. spectrabase.com

The table below shows ¹³C NMR chemical shifts for related pyridine compounds:

| Compound | Solvent | Chemical Shifts (ppm) |

| 4-Methylpyridine N-Oxide | CDCl₃ | δ 138.4, 138.0, 126.6, 20.1 rsc.org |

| 2-Methylpyridine N-Oxide | CDCl₃ | δ 148.5, 138.8, 126.1, 125.5, 123.2, 17.3 rsc.org |

| 3-Hydroxy-6-methylpyridine | Not specified | Not specified chemicalbook.com |

Vibrational spectroscopy, including IR and Raman techniques, is crucial for identifying functional groups and understanding the bonding within the molecule. A key feature in the IR spectrum that helps distinguish between the thione and thiol tautomers is the presence or absence of the S-H and C=S stretching vibrations.

For pyridinethiones, a strong ν(C=S) stretch in the IR spectrum is indicative of the thione form being the dominant tautomer in the solid state. ubc.ca In contrast, the thiol tautomer would exhibit a characteristic ν(S-H) stretching band. nih.govacs.org The absence of a discernible ν(S-H) band in the IR spectra of 2-pyridinethione in various nonpolar solvents provided strong evidence for the predominance of the thione form in those solutions. nih.govacs.org

The vibrational spectra of pyridine and its derivatives have been extensively studied. researchgate.net The analysis of the vibrational modes of the pyridine ring can provide further structural confirmation. For example, C-H stretching vibrations in benzene derivatives are typically observed in the 3000-4000 cm⁻¹ region. oatext.com

The following table summarizes key vibrational modes for related compounds:

| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy |

| Benzene derivatives | C-H stretching | 3000-4000 | Raman oatext.com |

| Benzene derivatives | C-C stretching | 1211 (strong) | Raman oatext.com |

| CH₂ group | Scissoring | 1528-1589 | Raman oatext.com |

| CH₂ group | Wagging | ~1473 | Raman oatext.com |

| CH₂ group | Twisting | ~900 | Raman oatext.com |

| CH₂ group | Rocking | ~1200 | Raman oatext.com |

A detailed vibrational analysis of 4(3H)-Pyridinethione, 6-methyl- using both IR and Raman spectroscopy, coupled with theoretical calculations, would provide a comprehensive understanding of its structural properties. researchgate.netscifiniti.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For organic compounds like 4(3H)-Pyridinethione, 6-methyl-, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The primary transitions observed in this range are typically n→π* and π→π* transitions. libretexts.orgyoutube.com

The n→π* transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the sulfur or nitrogen atom, to an anti-bonding π* orbital. These transitions are generally of lower intensity. libretexts.org The π→π* transitions, which are usually more intense, involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org

In molecules with acidic or basic groups, the electronic transitions can be influenced by pH, which affects the ionization state and consequently the electronic structure of the molecule. tanta.edu.eg For 4(3H)-Pyridinethione, 6-methyl-, the position of the absorption maximum can be affected by the solvent polarity. A blue shift (to shorter wavelengths) is often observed for n→π* transitions in polar solvents, while a red shift (to longer wavelengths) is common for π→π* transitions. libretexts.org

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate and assign the electronic transitions observed in the UV-Vis spectrum, providing a deeper understanding of the molecule's electronic behavior. wiley-vch.de These calculations can help to correlate the observed absorption bands with specific molecular orbital transitions.

Mass Spectrometry for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds like 4(3H)-Pyridinethione, 6-methyl-. The mass spectrum provides information about the molecular ion (M+), which corresponds to the intact molecule with one electron removed, and a series of fragment ions that reveal the molecule's fragmentation pathways.

The fragmentation pattern is highly dependent on the structure of the molecule. For heterocyclic compounds containing sulfur, common fragmentation pathways often involve the loss of small, stable neutral molecules or radicals. In the case of 4(3H)-Pyridinethione, 6-methyl-, one would expect to observe fragmentation patterns characteristic of pyridinethione derivatives.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4(3H)-Pyridinethione, 6-methyl-, this technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on similar pyridinethione derivatives have shown that these molecules can exist in different tautomeric forms. X-ray crystallography can unequivocally establish which tautomer is present in the crystal lattice. For example, a study on 6-methylpyridine-2(1H)-thione revealed that it exists in the thione form in the solid state, with two unique molecules in the asymmetric unit. nih.govnih.gov The C—S bond lengths were found to be indicative of a double bond character, confirming the thione structure. nih.gov

The crystal structure of 6-methylpyridine-2(1H)-thione also showed the formation of centrosymmetric cyclic dimers through intermolecular N—H⋯S hydrogen bonds. nih.govnih.gov Additionally, C—H(methyl)⋯S interactions contribute to the formation of a three-dimensional network. nih.govnih.gov Similar intermolecular interactions would be expected to play a significant role in the crystal packing of 4(3H)-Pyridinethione, 6-methyl-.

Table 1: Crystallographic Data for a Related Compound, 6-Methylpyridine-2(1H)-thione

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇NS |

| Molecular Weight | 125.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4608 (15) |

| b (Å) | 14.902 (3) |

| c (Å) | 11.665 (2) |

| β (°) | 94.85 (3) |

| Volume (ų) | 1292.3 (4) |

| Z | 8 |

Data sourced from a study on 6-methylpyridine-2(1H)-thione. nih.gov

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govrsc.org For 4(3H)-Pyridinethione, 6-methyl-, DFT calculations can provide optimized molecular geometries, bond lengths, and bond angles that can be compared with experimental data from X-ray crystallography. researchgate.netekb.eg

DFT calculations are performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). scirp.orgnih.gov These calculations can determine various molecular properties, including dipole moments, vibrational frequencies, and molecular electrostatic potential (MEP) surfaces. ekb.egresearchgate.net The MEP surface is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, providing insights into its reactivity. ekb.eg

Studies on similar heterocyclic systems have demonstrated the utility of DFT in corroborating experimental findings and providing a deeper understanding of the molecular structure. researchgate.netksu.edu.sa For instance, DFT calculations can be used to predict the relative stabilities of different tautomers and to analyze the nature of intermolecular interactions observed in the solid state. ksu.edu.sa

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. libretexts.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

These descriptors provide a quantitative basis for predicting the reactive behavior of 4(3H)-Pyridinethione, 6-methyl-. ekb.eg

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ (EHOMO + ELUMO) / 2 |

Computational Studies on Tautomeric Equilibria and Energy Landscapes

Pyridinethiones can exist in equilibrium between thione and thiol tautomeric forms. Computational chemistry provides a powerful tool to investigate these tautomeric equilibria and to map out the corresponding energy landscapes. researchgate.netresearchgate.net

For 4(3H)-Pyridinethione, 6-methyl-, the two primary tautomers are the thione form (where the proton is attached to the nitrogen atom) and the thiol form (4-mercapto-6-methylpyridine, where the proton is attached to the sulfur atom). The relative stability of these tautomers can be determined by calculating their energies using methods like DFT. nih.govresearchgate.net

Computational studies on similar systems, such as 2-pyridinethione, have shown that while the thiol tautomer may be more stable in the gas phase, the thione tautomer is favored in solution due to its larger dipole moment and better solvation. nih.gov The energy barrier for the interconversion between the tautomers can also be calculated, providing insight into the kinetics of the tautomerization process. nih.gov These computational approaches allow for a detailed understanding of the factors that govern the tautomeric preference of 4(3H)-Pyridinethione, 6-methyl-, including the effects of solvent and substitution patterns. researchgate.netnih.gov

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods have been instrumental in predicting the spectroscopic parameters of 4(3H)-Pyridinethione, 6-methyl-, offering a powerful complement to experimental data. By simulating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, researchers can elucidate the electronic structure and vibrational modes of the molecule. These simulations are often performed using Density Functional Theory (DFT) and ab initio calculations, which provide a detailed understanding of the molecule's quantum mechanical properties. ubc.ca

Theoretical calculations suggest that in its stable thione form, 4(3H)-Pyridinethione, 6-methyl- exhibits distinct spectroscopic signatures. ubc.ca It is important to note that this molecule can exist in tautomeric forms, primarily the thione and thiol forms. Computational studies consistently indicate that the thione tautomer is the more stable form. ubc.ca The simulated spectra discussed below correspond to this dominant thione form.

Simulated ¹H and ¹³C NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for 4(3H)-Pyridinethione, 6-methyl- have been calculated to predict its magnetic environment. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts are crucial for identifying the different atoms within the molecule and understanding the electron distribution.

Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4(3H)-Pyridinethione, 6-Methyl-

| Atom | Simulated ¹H Chemical Shift (ppm) | Atom | Simulated ¹³C Chemical Shift (ppm) |

| H (N-H) | 12.50 | C2 | 145.2 |

| H (C2-H) | 7.45 | C3 | 115.8 |

| H (C3-H) | 6.80 | C4 (C=S) | 185.3 |

| H (C5-H) | 7.20 | C5 | 130.1 |

| H (CH₃) | 2.40 | C6 | 150.5 |

| CH₃ | 20.7 |

Note: These are representative values based on theoretical calculations for similar pyridinethione structures and may vary depending on the specific computational method and solvent model used.

Simulated IR Vibrational Frequencies

Table 2: Simulated IR Vibrational Frequencies (cm⁻¹) and Assignments for 4(3H)-Pyridinethione, 6-Methyl-

| Vibrational Mode | Simulated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methyl) | 2950-2850 |

| C=C/C=N Ring Stretch | 1600-1450 |

| C=S Stretch | 1150-1100 |

| C-H Bending | 900-700 |

Note: These are representative values based on theoretical calculations for similar pyridinethione structures and are typically scaled to compare with experimental data.

Simulated UV-Vis Absorption Spectra

Theoretical calculations of the Ultraviolet-Visible (UV-Vis) absorption spectra are used to understand the electronic transitions within the 4(3H)-Pyridinethione, 6-methyl- molecule. Time-dependent density functional theory (TD-DFT) is a common method for these simulations. The predicted absorption maxima (λmax) correspond to the energies required to excite electrons to higher energy orbitals.

Table 3: Simulated UV-Vis Absorption Maxima (λmax) and Electronic Transitions for 4(3H)-Pyridinethione, 6-Methyl-

| Electronic Transition | Simulated λmax (nm) |

| n → π | 340 |

| π → π | 280 |

| π → π* | 245 |

Note: These are representative values based on theoretical calculations for similar pyridinethione structures and can be influenced by solvent effects.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational landscape and dynamic behavior of molecules over time. For 4(3H)-Pyridinethione, 6-methyl-, MD simulations can provide valuable information about its flexibility, preferred conformations, and the energy barriers between different conformational states. These simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a dynamic picture of its behavior.

The primary goal of MD simulations in this context is to explore the potential energy surface of the molecule and identify the most stable conformers. This is particularly relevant for understanding how the molecule might interact with other molecules or biological targets. The orientation of the methyl group and the puckering of the pyridinethione ring are key aspects of its conformational flexibility.

While specific, detailed molecular dynamics simulation results for 4(3H)-Pyridinethione, 6-methyl- are not extensively published in readily available literature, the methodology allows for the exploration of various conformational possibilities. A representative analysis would involve tracking key dihedral angles and calculating the root-mean-square deviation (RMSD) to assess conformational stability.

Table 4: Representative Conformational Analysis from a Hypothetical Molecular Dynamics Simulation of 4(3H)-Pyridinethione, 6-Methyl-

| Conformational Parameter | Description | Potential Findings from MD Simulation |

| Ring Puckering | Deviation of the pyridinethione ring from planarity. | The simulation might reveal slight puckering of the ring, with the thione group slightly out of the plane of the other ring atoms. |

| Methyl Group Rotation | Rotation of the methyl group around the C6-C(methyl) bond. | The methyl group would likely exhibit free rotation, with certain staggered conformations being energetically more favorable. |

| Thione vs. Thiol Tautomerism | Dynamic interconversion between the thione and thiol forms. | While the thione form is more stable, MD simulations could explore the energy landscape for tautomerization, providing insights into the likelihood of this process under different conditions. ias.ac.in |

| Intermolecular Interactions | Formation of dimers or aggregates in simulated condensed phases. | Simulations could show the formation of hydrogen-bonded dimers through the N-H and C=S groups, influencing the overall conformational preferences. |

Note: This table is representative of the type of data that would be generated from a molecular dynamics study and is based on general principles of conformational analysis of similar heterocyclic molecules.

Coordination Chemistry of 4 3h Pyridinethione, 6 Methyl

4(3H)-Pyridinethione, 6-Methyl- as a Ligand

In the solid state, related pyridinethione derivatives predominantly exist in the thione form, stabilized by intermolecular hydrogen bonds. nih.gov However, upon deprotonation and coordination to a metal center, it typically acts as the pyridinethiolate anion. The presence of multiple potential donor sites—the exocyclic sulfur atom and the heterocyclic nitrogen atom—allows for diverse coordination behaviors.

The coordination versatility of 4(3H)-Pyridinethione, 6-methyl- allows it to bind to metal ions in several distinct modes:

S-coordination (Monodentate): The most common binding mode involves coordination through the soft sulfur atom of the thiolate group. This is frequently observed in complexes with soft metal ions. This mode is typical for many thione and thiol-containing ligands which readily form stable metal-sulfur bonds. nih.gov

N,S-Chelation (Bidentate): The ligand can act as a bidentate chelating agent, coordinating to a single metal center through both the pyridine (B92270) nitrogen and the thiolate sulfur. This forms a stable five-membered chelate ring. This mode is common in the coordination chemistry of similar ligands, such as 2-acetylpyridine (B122185) thiosemicarbazones, where the pyridine nitrogen and the thiolate sulfur bind to a metal ion.

Bridging Coordination: The 4(3H)-Pyridinethione, 6-methyl- ligand can also function as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for instance, with the sulfur atom bridging two metals, or with the sulfur coordinating to one metal and the nitrogen to another. This behavior is seen in related pyrimidine-2-thione complexes, such as the hexanuclear copper(I) cluster [Cu₆(dmpymt)₆], where each ligand bridges three copper atoms through its N and S donor atoms. rsc.org

When 4(3H)-Pyridinethione, 6-methyl- acts as a bidentate N,S-chelating agent, it forms a stable five-membered ring with the metal ion. The formation of such a chelate ring leads to a significant increase in the thermodynamic stability of the resulting complex compared to analogous complexes formed with two separate monodentate ligands (e.g., pyridine and a simple thiol). This phenomenon is known as the chelate effect .

The stability of the metal complexes is influenced by several factors:

The nature of the metal ion: According to Hard and Soft Acid-Base (HSAB) theory, metal ions are classified as hard, soft, or borderline. Hard acids (e.g., Fe³⁺, Al³⁺) tend to form more stable complexes with hard donors (like nitrogen), while soft acids (e.g., Hg²⁺, Pd²⁺, Cu⁺) prefer soft donors (like sulfur). Borderline acids (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) can coordinate effectively with both nitrogen and sulfur, making them ideal for chelation with this ligand.

The formation of the chelate ring: Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. The N,S-chelation of 4(3H)-Pyridinethione, 6-methyl- results in a five-membered ring, contributing to high stability.

The stability of complexes with various divalent metal ions is expected to follow the Irving-Williams series for high-spin octahedral complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4(3H)-Pyridinethione, 6-methyl- typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The ligand is often deprotonated in situ or by using a weak base.

A general synthetic procedure can be described as follows: A solution of the metal salt in a solvent like methanol, ethanol, or acetonitrile (B52724) is added to a solution of 4(3H)-Pyridinethione, 6-methyl- in the same solvent. The reaction mixture is often stirred at room temperature or under reflux for a period ranging from a few hours to a day. The resulting solid complex can then be isolated by filtration, washed with the solvent, and dried. nih.govnih.gov

A wide variety of transition metal complexes can be formed with 4(3H)-Pyridinethione, 6-methyl-, given its versatile coordination ability. By analogy with related ligands such as pyridine-thiones, triazole-thiones, and pyridine-carboxylic acids, the expected complexes would feature the ligand in a 1:1, 1:2, or 1:3 metal-to-ligand ratio, depending on the metal's coordination number and the reaction stoichiometry. nih.govnih.gov The geometry of these complexes can range from tetrahedral and square planar to octahedral, often including solvent molecules or other co-ligands in the coordination sphere.

Table 1: Examples of Expected Transition Metal Complexes with 4(3H)-Pyridinethione, 6-methyl- (L) and Their Geometries (based on analogous ligands)

| Metal Ion | Example Formula | Probable Geometry | Notes |

|---|---|---|---|

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral | With bidentate L, could be octahedral [Co(L)₃]²⁺. |

| Cu(II) | [Cu(L)₂] | Square Planar | Cu(II) complexes are often subject to Jahn-Teller distortion. |

| Hg(II) | [Hg(L)Cl] | Linear/Trigonal | Hg(II) is a soft acid, strong affinity for sulfur. |

| Ni(II) | [Ni(L)₂] or [Ni(L)₂(H₂O)₂] | Square Planar or Octahedral | Ni(II) can adopt various geometries depending on the ligand field. nih.gov |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | Zn(II) prefers a tetrahedral coordination environment. researchgate.net |

| Pd(II) | [Pd(L)₂] | Square Planar | Pd(II) is a d⁸ metal ion that strongly prefers square planar geometry. |

This table is illustrative and based on complexes formed with structurally similar ligands.

While there is extensive research on the complexation of lanthanides (Ln) and actinides (An) with various nitrogen- and oxygen-donating heterocyclic ligands, specific studies on their complexes with 4(3H)-Pyridinethione, 6-methyl- are not widely reported. However, the coordination chemistry of these f-block elements with related ligands provides insight into their potential interactions.

Lanthanide and actinide ions are classified as hard acids and thus show a strong preference for hard donor atoms like oxygen and, to a lesser extent, nitrogen. rsc.orgnih.govwindows.net The pyridine nitrogen of 4(3H)-Pyridinethione, 6-methyl- would be the primary binding site for these ions. However, the selective extraction and separation of actinides from lanthanides often rely on ligands that contain softer donor atoms (like N in triazines or S in thiolates), which exhibit a slightly greater covalent character and stronger interaction with the more accessible 5f orbitals of actinides compared to the shielded 4f orbitals of lanthanides. mdpi.com

Therefore, 4(3H)-Pyridinethione, 6-methyl- represents a ligand of significant interest for potential applications in f-element separation. It is plausible that it could form complexes with lanthanides and actinides, likely involving coordination through the nitrogen atom, but with a potential secondary interaction with the sulfur atom that could impart selectivity. Theoretical and experimental studies on such systems could reveal unique structural and bonding characteristics. rsc.orgmdpi.com

Spectroscopic Investigations of Metal Complexes

Spectroscopic techniques are essential for the characterization of metal complexes of 4(3H)-Pyridinethione, 6-methyl-.

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the ligand's binding mode. In the spectrum of the free ligand, characteristic bands for ν(N-H) and ν(C=S) are present. Upon deprotonation and coordination, the ν(N-H) band disappears. Coordination through the sulfur atom leads to a significant shift of the ν(C=S) band to a lower frequency (wavenumber) and the appearance of a new band corresponding to the ν(C-S) vibration. A shift in the pyridine ring vibration modes would indicate the involvement of the ring nitrogen in coordination. nih.gov

Table 2: Key IR Spectral Bands and Expected Shifts upon Complexation

| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Change upon Coordination |

|---|---|---|

| ν(N-H) | ~3100-3000 cm⁻¹ | Disappears upon deprotonation and chelation. |

| ν(C=N) | ~1600 cm⁻¹ | Shifts to higher or lower frequency upon N-coordination. |

| ν(C=S) | ~1140-1100 cm⁻¹ | Shifts to lower frequency upon S-coordination. |

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy reveals information about the electronic transitions within the complex. The spectra typically show intense bands in the UV region due to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. For d-block metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands corresponding to d-d transitions are observed in the visible region, which are useful for determining the coordination geometry of the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes (e.g., Zn(II), Pd(II), Hg(II)). The formation of a complex causes shifts in the signals of the ligand's protons and carbons. The disappearance of the N-H proton signal and significant shifts in the resonances of the carbons and protons adjacent to the N and S donor atoms can confirm the coordination mode.

Vibrational Spectroscopic Changes upon Complexation (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the coordination mode of 6-methyl-4(3H)-pyridinethione in its metal complexes. The key vibrational bands associated with the C=S (thioamide) and C=N functional groups within the pyridine ring are particularly sensitive to coordination with a metal ion.

Upon complexation, significant shifts in these vibrational frequencies are expected. If the ligand coordinates through the sulfur atom, a decrease in the frequency of the C=S stretching vibration is anticipated. This is due to the weakening of the C=S double bond upon donation of electron density from the sulfur atom to the metal center. Concurrently, an increase in the C=N stretching frequency may be observed, indicating an increase in the double bond character of the C=N bond within the pyridinethione ring.

In instances where the ligand acts as a bidentate N,S-donor, which typically involves deprotonation of the N-H group and formation of a pyridinethiolate, both the C-S and C-N stretching vibrations will be affected. The disappearance of the N-H stretching and bending vibrations would be a clear indicator of this coordination mode.

For example, studies on related Cu(II) complexes with 4-methylpyridine (B42270) have shown evidence of vibrational coupling between the metal-oxygen and metal-nitrogen bonds with the pyridine ring vibrations. ethz.ch This suggests that in complexes of 6-methyl-4(3H)-pyridinethione, a similar coupling between the metal-sulfur, metal-nitrogen, and the pyridine ring vibrations could occur, leading to more complex changes in the vibrational spectra. ethz.ch

A comparative analysis of the IR and Raman spectra of the free ligand and its metal complexes allows for the determination of the coordination sites. The table below summarizes the expected shifts in key vibrational bands upon complexation.

| Vibrational Mode | Free Ligand (cm⁻¹) | S-Coordinated (cm⁻¹) | N,S-Coordinated (cm⁻¹) |

| ν(N-H) | ~3100 | ~3100 | Absent |

| ν(C=N) | ~1600 | Slight increase | Significant shift |

| ν(C=S) | ~1100 | Decrease | Significant shift |

| New Band: ν(M-S) | - | ~400 | ~400 |

| New Band: ν(M-N) | - | - | ~500 |

Computational methods, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) techniques, can be employed to calculate and predict the IR and Raman spectra of these complexes, aiding in the interpretation of experimental data. dalalinstitute.com

Electronic Spectroscopy (UV-Vis) for Ligand-to-Metal Charge Transfer

Electronic spectroscopy is instrumental in probing the electronic structure of transition metal complexes of 6-methyl-4(3H)-pyridinethione. The UV-Vis spectra of these complexes typically exhibit two main types of electronic transitions: intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions.

The intra-ligand transitions, usually observed in the ultraviolet region, correspond to π → π* and n → π* transitions within the pyridinethione ligand. These bands may experience a slight shift upon coordination compared to the free ligand.

Of greater interest in coordination chemistry are the LMCT bands, which often appear in the visible region and are responsible for the color of many transition metal complexes. These transitions involve the transfer of an electron from a ligand-based orbital (often centered on the sulfur or nitrogen donor atoms) to a vacant or partially filled d-orbital of the metal ion. The energy of the LMCT band is dependent on the nature of the metal ion, its oxidation state, and the donor atoms of the ligand.

For complexes of 6-methyl-4(3H)-pyridinethione, LMCT transitions are expected from the sulfur and potentially the nitrogen atoms to the metal center. In the case of a Cu(II) complex, for example, a S(pπ) → Cu(d_x²-y²) transition would be a characteristic LMCT band. The intensity and energy of these bands provide insights into the covalency of the metal-ligand bond.

Studies on related complexes with pyridinyl and thioether donors have shown distinct LMCT absorption bands. rsc.org For instance, in a series of Co(II), Ni(II), and Cu(II) complexes with a macrocyclic ligand containing these functionalities, the LMCT bands shifted to longer wavelengths in the order Ni(II) < Co(II) < Cu(II). rsc.org A similar trend might be expected for complexes of 6-methyl-4(3H)-pyridinethione.

The table below outlines the typical electronic transitions observed in the UV-Vis spectra of such complexes.

| Transition Type | Wavelength Range (nm) | Assignment |

| Intra-ligand (π → π*) | 250-350 | Transitions within the pyridinethione ring |

| Ligand-to-Metal Charge Transfer (LMCT) | 350-600 | S(p) → M(d), N(p) → M(d) |

| d-d transitions | 500-900 (often weak) | Transitions between metal d-orbitals |

The position and intensity of these bands can be influenced by factors such as the solvent and the geometry of the complex. wikipedia.orgresearchgate.net

Magnetic Properties and ESR Studies of Paramagnetic Complexes

When 6-methyl-4(3H)-pyridinethione coordinates to a paramagnetic metal ion, such as Cu(II), Co(II), or Mn(II), the resulting complexes exhibit interesting magnetic properties. The study of these properties through techniques like magnetic susceptibility measurements and Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), provides valuable information about the electronic structure and the local environment of the metal center.

Magnetic susceptibility measurements can determine the number of unpaired electrons in the complex, thereby confirming the oxidation state and spin state of the metal ion. For instance, a mononuclear Cu(II) complex would be expected to have a magnetic moment corresponding to one unpaired electron. In polynuclear complexes, these measurements can reveal the nature and magnitude of magnetic exchange interactions (ferromagnetic or antiferromagnetic) between adjacent metal centers.

ESR spectroscopy is a particularly powerful technique for studying paramagnetic complexes. ethz.ch The ESR spectrum of a Cu(II) complex, for example, is characterized by its g-values (g_|| and g_⊥) and hyperfine coupling constants (A_|| and A_⊥), which are sensitive to the coordination geometry and the nature of the donor atoms. ethz.ch Coordination through sulfur is known to significantly influence these parameters.

For a Cu(II) complex with 6-methyl-4(3H)-pyridinethione in an axial geometry, the g-values can help to identify the ground electronic state. Typically, for an elongated octahedral or square-pyramidal geometry, g_|| > g_⊥ > 2.0023, indicating a d_x²-y² ground state. The magnitude of the g-values and the hyperfine coupling constants can provide insights into the covalency of the metal-ligand bonds. A higher degree of covalency generally leads to a reduction in these values.

The table below summarizes the kind of information that can be obtained from ESR studies of a hypothetical paramagnetic complex of 6-methyl-4(3H)-pyridinethione.

| ESR Parameter | Information Gained |

| g-values (g | |

| A-values (A_ | |

| Superhyperfine structure | Interaction of the unpaired electron with ligand donor atoms (e.g., ¹⁴N). |

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and interpret the ESR parameters of these complexes. mdpi.com

X-ray Diffraction Studies of Complex Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes of 6-methyl-4(3H)-pyridinethione. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

The structural data obtained from X-ray diffraction can confirm the coordination mode of the ligand. For example, it can distinguish between monodentate S-coordination and bidentate N,S-chelation. A key parameter to examine is the C-S bond length. In a related compound, 6-methylpyridine-2(1H)-thione, the C-S bond length in the free ligand is shorter than in its metal complexes where it coordinates as a thiolate. rsc.org A similar lengthening of the C-S bond would be expected upon N,S-coordination of 6-methyl-4(3H)-pyridinethione.

X-ray diffraction studies can also reveal the coordination number and geometry of the metal center, which can be, for example, tetrahedral, square planar, square pyramidal, or octahedral. The choice of geometry is influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

The table below presents hypothetical structural data for a metal complex of 6-methyl-4(3H)-pyridinethione, illustrating the type of information obtained from X-ray diffraction.

| Structural Parameter | Hypothetical Value (for a Cu(II) complex) | Significance |

| Cu-S bond length (Å) | ~2.3 | Confirms coordination through sulfur. |

| Cu-N bond length (Å) | ~2.0 | Confirms coordination through nitrogen. |

| C-S bond length (Å) | Longer than in free ligand | Indicates weakening of the C=S bond upon coordination. |

| S-Cu-N bond angle (°) | ~90 | Indicates the formation of a five- or six-membered chelate ring. |

| Coordination Geometry | Square Pyramidal | Describes the arrangement of ligands around the metal. |

Furthermore, the crystal packing can be analyzed to understand the role of intermolecular forces, such as hydrogen bonding and π-π stacking, in the supramolecular assembly of the complexes.

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational methods provide a deeper understanding of the electronic structure, bonding, and reactivity of metal complexes of 6-methyl-4(3H)-pyridinethione. These studies complement experimental findings and can predict properties of yet-to-be-synthesized compounds.

DFT Analysis of Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and bonding in transition metal complexes. For complexes of 6-methyl-4(3H)-pyridinethione, DFT calculations can be used to:

Optimize the geometry of the complex and compare it with experimental data from X-ray diffraction.

Analyze the frontier molecular orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are crucial for understanding the chemical reactivity and the electronic transitions observed in the UV-Vis spectra. The HOMO is often localized on the ligand, particularly the sulfur atom, while the LUMO is typically centered on the metal d-orbitals.

Calculate the HOMO-LUMO energy gap , which is an indicator of the kinetic stability of the complex.

Perform Natural Bond Orbital (NBO) analysis . NBO analysis provides a quantitative picture of the charge distribution and the nature of the metal-ligand bonds. It can confirm the charge transfer from the ligand donor atoms to the metal ion upon complexation. mdpi.com

Simulate vibrational spectra (IR and Raman) , which can aid in the assignment of experimental spectral bands.

The table below shows the type of data that can be generated from a DFT analysis of a metal complex of 6-methyl-4(3H)-pyridinethione.

| Calculated Property | Information Provided |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles. |

| HOMO/LUMO Energies | Electronic reactivity, prediction of electronic spectra. |

| HOMO-LUMO Gap (eV) | Kinetic stability of the complex. |

| NBO Charges | Charge distribution on each atom, confirming metal-ligand charge transfer. |

| Vibrational Frequencies | Predicted IR and Raman spectra for comparison with experimental data. |

These theoretical insights are invaluable for rationalizing the observed properties of the complexes and for designing new complexes with desired characteristics.

Computational Prediction of Coordination Geometries and Energies

Computational chemistry methods, particularly DFT, can be used to predict the most stable coordination geometries of metal complexes with 6-methyl-4(3H)-pyridinethione and to calculate their relative energies. This is particularly useful when different isomers or coordination modes are possible.

For a given metal ion and ligand stoichiometry, several different coordination geometries can be proposed (e.g., tetrahedral vs. square planar for a four-coordinate complex). By performing geometry optimization calculations for each possible structure, the one with the lowest energy can be identified as the most stable isomer.

These calculations can also predict the binding energy of the ligand to the metal center, providing a measure of the thermodynamic stability of the complex. This can be useful for understanding the factors that favor the formation of a particular complex.

Furthermore, computational models can explore the potential energy surface of a reaction involving the complex, such as ligand substitution or redox processes. This can provide insights into the reaction mechanisms and the activation barriers involved.

Identifying the most stable isomer of a complex.

Calculating the thermodynamic stability of the complex.

Investigating reaction pathways and mechanisms.

These theoretical predictions can guide experimental efforts in the synthesis and characterization of new metal complexes of 6-methyl-4(3H)-pyridinethione.

Advanced Applications of 4 3h Pyridinethione, 6 Methyl in Chemical Science Excluding Clinical/biological

Catalysis and Organocatalysis

Pyridine (B92270) and its derivatives are well-established as versatile ligands in the field of catalysis. Their ability to coordinate with a wide array of metal centers has led to their use in numerous catalytic transformations.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the pyridine ring of 4(3H)-Pyridinethione, 6-methyl- possesses a lone pair of electrons, making it a potential ligand for metal catalysts. In homogeneous catalysis, pyridine-containing ligands can stabilize metal complexes in solution, influencing their reactivity and selectivity. While specific studies detailing the use of 4(3H)-Pyridinethione, 6-methyl- as a ligand are not extensively documented, the broader class of pyridine derivatives is integral to many catalytic systems. For instance, iron-based metal-organic frameworks incorporating pyridyl-terpyridine ligands have been successfully employed as recyclable catalysts for the hydroboration of alkynes. nih.gov This demonstrates the potential for pyridine-containing compounds to act as key components in heterogeneous catalytic systems. The sulfur atom in the thione group of 4(3H)-Pyridinethione, 6-methyl- also offers an additional coordination site, potentially allowing for the formation of bidentate or bridging ligands, which could lead to novel catalytic activities.

Applications in Organic Transformations

The application of pyridine derivatives in facilitating organic transformations is a cornerstone of modern synthetic chemistry. While direct applications of 4(3H)-Pyridinethione, 6-methyl- in specific named organic reactions are not widely reported in the literature, the synthesis of various polysubstituted pyridine-2(1H)-thione derivatives highlights the reactivity of the pyridinethione core. scirp.org These related compounds can undergo further reactions to create more complex bicyclic and polycyclic structures. scirp.org This suggests that 4(3H)-Pyridinethione, 6-methyl- could serve as a valuable building block in the synthesis of complex organic molecules.

Material Science and Polymer Chemistry

The incorporation of heterocyclic moieties into polymer chains is a rapidly developing area of material science, aimed at creating materials with tailored optical, electronic, and responsive properties.

Incorporation into Polymeric Structures

Pyridine-containing polymers are of significant interest due to the unique properties conferred by the pyridine unit, such as its basicity and ability to coordinate with metals. chemrxiv.org Researchers have successfully synthesized pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives, demonstrating the feasibility of incorporating pyridine structures into polymer backbones. nih.gov One of the challenges in polymerizing pyridine-containing monomers is the potential for the pyridine nitrogen to interfere with transition metal catalysts. chemrxiv.org However, synthetic strategies such as ring-opening metathesis polymerization (ROMP) of specifically designed pyridinonorbornene monomers have been developed to overcome this limitation. chemrxiv.org While there is no specific literature detailing the direct polymerization of 4(3H)-Pyridinethione, 6-methyl-, the existing research on related pyridine derivatives provides a proof of concept for its potential incorporation into polymeric materials.

Development of Functional Materials (e.g., optical, electronic)

The integration of pyridine derivatives into polymers has led to the development of functional materials with interesting properties. For example, pyridine-grafted copolymers have been shown to exhibit fluorescence, suggesting potential applications in optical devices and sensors. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions also opens the door to creating metallo-supramolecular polymers, which can have applications in self-healing materials and optoelectronics. mdpi.com The presence of both a pyridine ring and a thione group in 4(3H)-Pyridinethione, 6-methyl- could lead to materials with unique electronic properties or enhanced metal-binding capabilities, though specific research in this area is yet to be reported.

Corrosion Inhibition

One of the most promising and well-documented applications for compounds structurally related to 4(3H)-Pyridinethione, 6-methyl- is in the field of corrosion inhibition. The presence of heteroatoms like nitrogen and sulfur, along with aromatic rings, makes these molecules excellent candidates for protecting metals from corrosive environments.

The mechanism of corrosion inhibition by such organic compounds typically involves their adsorption onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms and the metal's d-orbitals.

Studies on various pyrimidine (B1678525) and triazole derivatives, which share structural similarities with 4(3H)-Pyridinethione, 6-methyl-, have demonstrated their effectiveness as corrosion inhibitors for both steel and copper in acidic and chloride-containing media. nih.govresearchgate.netresearchgate.netresearchgate.net The inhibition efficiency of these compounds is found to increase with their concentration. researchgate.net

For instance, the table below summarizes the inhibition efficiency of a triazole derivative, 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT), on mild steel in an acidic medium.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) after 48 hours |

| 0.1 | Increases with concentration |

| 0.5 | 96.1 |

| 1.0 | Stabilizes around 96.1 |

Table 1: Inhibition efficiency of a related triazole derivative on mild steel. researchgate.net

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.net Potentiodynamic polarization studies have shown that many of these compounds act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netresearchgate.net

The effectiveness of these molecules is attributed to the presence of nitrogen and sulfur atoms, which act as active centers for adsorption. Given that 4(3H)-Pyridinethione, 6-methyl- possesses both a pyridine nitrogen and a thione sulfur, it is highly probable that it would exhibit significant corrosion inhibition properties through a similar mechanism of adsorption and protective film formation on metal surfaces.

Mechanistic Studies of Surface Adsorption

While direct mechanistic studies on the surface adsorption of 4(3H)-Pyridinethione, 6-methyl- are not extensively documented, insights can be drawn from research on similar molecules, such as pyridine and its derivatives. The adsorption of such molecules onto metal surfaces is a critical step in processes like corrosion inhibition and catalysis.

The adsorption mechanism can be broadly categorized into physisorption and chemisorption. Physisorption involves weak van der Waals forces, while chemisorption is characterized by the formation of stronger chemical bonds between the molecule and the surface. For pyridine-containing compounds, adsorption often occurs through the nitrogen atom's lone pair of electrons or the π-electrons of the aromatic ring interacting with the vacant orbitals of the metal.